Sniper(abl)-024 -

Sniper(abl)-024

Catalog Number: EVT-15279780
CAS Number:
Molecular Formula: C52H61F3N8O9S
Molecular Weight: 1031.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SNIPER(ABL)-024 involves several key steps:

  1. Conjugation of GNF5 and IAP Ligand: GNF5 is linked to an LCL161 derivative through a polyethylene glycol chain. This linker is crucial for maintaining the structural integrity and functionality of the compound.
  2. Optimization of Linker Length: The linker length has been optimized to enhance the efficacy of the degradation process.
  3. Purification and Characterization: The synthesized compound undergoes purification processes to ensure high purity levels, followed by characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Molecular Structure Analysis

SNIPER(ABL)-024 has a complex molecular structure characterized by its molecular formula C52H61F3N8O9SC_{52}H_{61}F_{3}N_{8}O_{9}S and a molecular weight of approximately 1031.15 g/mol. The structural framework consists of:

  • GNF5 moiety: This component acts as an ABL kinase inhibitor.
  • IAP ligand: Derived from LCL161, this part is essential for recruiting E3 ligases.
  • Polyethylene glycol linker: This linker facilitates the connection between the two functional moieties while maintaining solubility and bioavailability .
Chemical Reactions Analysis

The primary chemical reaction involved in the action of SNIPER(ABL)-024 is the induction of ubiquitylation of the BCR-ABL protein. Upon binding to both BCR-ABL and an E3 ubiquitin ligase (mediated by the IAP ligand), SNIPER(ABL)-024 catalyzes the transfer of ubiquitin molecules onto lysine residues of the BCR-ABL protein. This post-translational modification marks the protein for degradation by the proteasome. The compound exhibits a DC50 value of approximately 5 μM, indicating its potency in reducing BCR-ABL levels in cellular assays .

Mechanism of Action

The mechanism of action for SNIPER(ABL)-024 involves several steps:

  1. Binding: The compound binds simultaneously to BCR-ABL and E3 ligases such as cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).
  2. Ubiquitylation: This binding facilitates the ubiquitylation process, wherein ubiquitin molecules are added to lysine residues on BCR-ABL.
  3. Proteasomal Degradation: The ubiquitylated BCR-ABL is subsequently recognized and degraded by the proteasome, leading to reduced levels of this oncogenic protein within cancer cells .
Physical and Chemical Properties Analysis

The physical properties of SNIPER(ABL)-024 include:

  • Appearance: Typically presented as a solid or powder form.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on purity and formulation.

Chemical properties include:

  • Stability: Stability under physiological conditions has been demonstrated, although specific stability data under various conditions may be required for detailed assessments.
  • Reactivity: The compound's reactivity primarily involves its interaction with proteins through covalent bonding during the ubiquitylation process .
Applications

SNIPER(ABL)-024 holds significant promise in scientific research and therapeutic applications:

  • Targeted Cancer Therapy: It serves as a potential therapeutic agent for treating CML, particularly in cases where traditional ABL inhibitors like imatinib or dasatinib have failed due to drug resistance.
  • Research Tool: The compound may also be utilized in research settings to study protein degradation pathways and their implications in cancer biology .
Introduction to Targeted Protein Degradation (TPD) in Oncogenic Kinase Inhibition

Evolution of TPD Strategies: From Occupancy-Driven to Event-Driven Pharmacology

Traditional tyrosine kinase inhibitors (TKIs) like imatinib function by binding the ATP-pocket of BCR-ABL, the oncogenic driver of CML. However, their efficacy depends on sustained target occupancy, necessitating high doses and enabling resistance mutations (e.g., T315I) that impair drug binding [6] [8]. TPD modalities like PROTACs (Proteolysis-Targeting Chimeras) and SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) operate catalytically:

  • Ternary Complex Formation: A bifunctional molecule recruits the target protein to an E3 ubiquitin ligase.
  • Ubiquitin Tagging: The complex facilitates polyubiquitination of the target.
  • Proteasomal Degradation: Ubiquitinated proteins are degraded by the 26S proteasome [1] [7].This event-driven action allows sub-stoichiometric activity, enabling prolonged effects after degrader dissociation and reducing the risk of target-dependent resistance [3] [9].

Table 1: Comparing Pharmacology Paradigms in CML Therapy

ParameterOccupancy-Driven (TKIs)Event-Driven (TPD)
MechanismReversible inhibitionIrreversible degradation
Dosing RequirementHigh, continuousLow, intermittent
Resistance VulnerabilityKinase domain mutations (e.g., T315I)Bypasses mutations affecting inhibition
Target ScopeDruggable pockets onlyUndruggable proteins (e.g., scaffolds)

Role of PROTACs and SNIPERs in Degrading "Undruggable" Targets

PROTACs and SNIPERs are heterobifunctional degraders comprising:

  • A target-binding warhead (e.g., kinase inhibitor)
  • An E3 ligase recruiter
  • A chemical linker [1] [7]While PROTACs commonly recruit CRBN or VHL ligases, SNIPERs specifically engage Inhibitor of Apoptosis Proteins (IAPs) like cIAP1/XIAP. IAP recruitment is advantageous because:
  • IAPs are overexpressed in cancer cells, enabling tumor-selective degradation.
  • They induce auto-ubiquitination alongside target degradation, amplifying the degradation signal [1] [3].This approach expands the druggable proteome to include proteins without catalytic activity, such as transcription factors or mutant kinases resistant to conventional TKIs [7] [9].

BCR-ABL as a Paradigmatic Target in Chronic Myeloid Leukemia (CML) Therapeutics

BCR-ABL, the fusion kinase driving CML pathogenesis, results from the Philadelphia chromosome translocation (t(9;22)). TKIs like imatinib inhibit BCR-ABL activity and achieve high remission rates, but face challenges:

  • BCR-ABL-Dependent Resistance: >100 point mutations in the kinase domain (e.g., T315I "gatekeeper" mutation) sterically hinder TKI binding [6] [8].
  • BCR-ABL-Independent Resistance: Amplification of BCR-ABL or dysregulation of efflux transporters (e.g., P-glycoprotein) [6] [10].TPD offers a strategy to overcome resistance by degrading mutant BCR-ABL variants regardless of their inhibition susceptibility [3] [9].

Properties

Product Name

Sniper(abl)-024

IUPAC Name

N-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C52H61F3N8O9S

Molecular Weight

1031.1 g/mol

InChI

InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1

InChI Key

WDQUTOHXUGVTJQ-WUSNILEASA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.